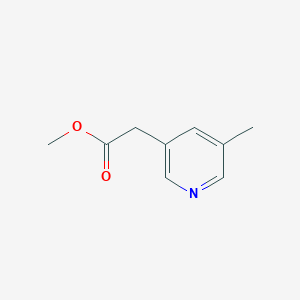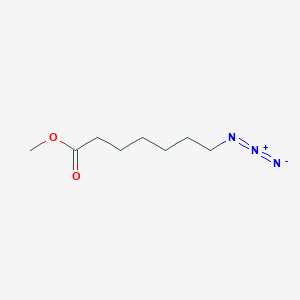
Methyl 2-(5-methylpyridin-3-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(5-methylpyridin-3-yl)acetate” is a chemical compound with the CAS Number: 1256804-64-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is methyl (5-methyl-3-pyridinyl)acetate . The InChI Code for this compound is 1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(5-methylpyridin-3-yl)acetate” is C9H11NO2 . The structure of this compound can be represented by the InChI Code: 1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(5-methylpyridin-3-yl)acetate” is a liquid at room temperature . The predicted boiling point is 255.8±25.0 °C , and the predicted density is 1.088±0.06 g/cm3 . The predicted pKa value is 4.73±0.21 .Applications De Recherche Scientifique
Overview of Research Applications
Methyl 2-(5-methylpyridin-3-yl)acetate is a chemical compound that has been explored in various scientific research contexts. While direct studies specifically focusing on this compound's research applications were not identified, related research provides insights into areas where similar compounds play a crucial role. Research applications span from understanding methanogenic pathways, DNA methylation processes, pharmaceutical synthesis, to studies on neuroimaging and the biochemical synthesis pathways relevant to health and disease.
Methanogenic Pathways and Isotopic Signatures
Research highlights the quantification of methanogenic pathways using stable carbon isotopic signatures, demonstrating the role of compounds like acetate in environmental and biochemical methanogenesis. The isotopic fractionation of acetate methyl groups provides insights into microbial processes contributing to methane production in various environments (Conrad, 2005).
DNA Methylation and Antitumor Effects
The study of DNA methyltransferase inhibitors, which include compounds modifying methyl groups, underlines the significance of methyl group alterations in treating diseases such as cancer. These inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects, indicating a pathway for therapeutic applications (Goffin & Eisenhauer, 2002).
Pharmaceutical Synthesis
The synthesis of pharmaceuticals like (S)-clopidogrel highlights the importance of specific methylated compounds in creating effective medications. The review on synthetic methods for (S)-clopidogrel, a potent antiplatelet drug, showcases the critical role of precise methyl group placement in pharmaceutical production (Saeed et al., 2017).
Neuroimaging Research
Studies in neuroimaging research, especially related to MDMA (3,4-methylenedioxymethamphetamine) users, demonstrate the application of methylated compounds in understanding brain function alterations due to substance exposure. This research provides a foundation for exploring the impacts of various substances on brain chemistry and function (Cowan, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(5-methylpyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEZFLOUMBNDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256804-64-4 | |
| Record name | 3-Pyridineacetic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1457099.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)





![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)



